6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
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Overview
Description
The compound “6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one” is a complex organic molecule. It is a derivative of chromen-2-one, which is a type of flavonoid . Flavonoids are a diverse group of plant metabolites that are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. In the crystal lattice, coumarin fragments (which are part of the chromen-2-one structure) are engaged in parallel π-π stacking . This suggests that the compound may have interesting structural properties, although specific details about the structure of this exact compound are not available in the retrieved papers.Scientific Research Applications
Anticancer and Cytotoxic Activities
Compounds containing chromen-2-one and piperazine structures have demonstrated potential in anticancer research. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antibacterial Activity
Novel piperazine linked methylene-bis-coumarins, including those with chromen-2-one structures, have been synthesized and found to exhibit potent antibacterial activity against human pathogenic strains (Nagaraj, Srinivas, Naik, & Neelofer, 2019).
Anti-inflammatory and Antimicrobial Agent
Piperazine derivatives of flavone, such as 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, have been prepared and screened for anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting pro-inflammatory cytokines and demonstrated potent antibacterial and antifungal activity (Hatnapure, Keche, Rodge, Birajdar, Tale, & Kamble, 2012).
Anticonvulsant Activity
Certain 4H-pyran-4-one derivatives with piperazine structures have been synthesized and evaluated for their potential anticonvulsant properties. These compounds, including those with chromen-2-one frameworks, were tested in vivo and showed promising results in maximal electroshock and subcutaneous Metrazol induced seizure tests (Aytemir, Septioğlu, & Çalış, 2010).
Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects
New phenolic Mannich bases with piperazines, including chromen-2-one derivatives, have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds showed high potency and selectivity expression values, indicating their potential in cancer treatment and enzyme inhibition (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle .
Result of Action
Similar compounds have shown promising results in various biological activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-2-16(3-6-18)23-10-8-22(9-11-23)14-15-12-21(25)27-20-7-4-17(24)13-19(15)20/h2-7,12-13,24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOLKIIXQAADOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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